

An In-depth Technical Guide to the Physicochemical Properties of Mutton Tallow

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Compound of Interest

Compound Name: TALLOW

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Introduction

Mutton **tallow**, the rendered fat from sheep (*Ovis aries*), is a complex lipid mixture primarily composed of triglycerides. Its unique physicochemical properties, dictated by its fatty acid profile and crystalline structure, make it a subject of interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and nutrition. This technical guide provides a comprehensive overview of the core physicochemical characteristics of mutton **tallow**, complete with quantitative data, detailed experimental protocols for their determination, and visual workflows to aid in understanding the analytical processes.

Core Physicochemical Properties

The key physicochemical parameters of mutton **tallow** are summarized below. These values can vary depending on factors such as the breed of sheep, their diet, the anatomical location of the fat deposit, and the rendering process.

Table 1: Fatty Acid Composition of Mutton Tallow

The fatty acid profile is a critical determinant of the physical and chemical behavior of **tallow**. The major fatty acids found in mutton **tallow** are oleic, palmitic, and stearic acids.

Fatty Acid	Chemical Formula	Percentage Range (%)
Oleic Acid	C18:1	31.4 - 44.8
Palmitic Acid	C16:0	20.3 - 24.6
Stearic Acid	C18:0	24.3 - 41.7
Myristic Acid	C14:0	2.2 - 3.0
Linoleic Acid	C18:2	1.6 - 2.4
Palmitoleic Acid	C16:1	0.9 - 2.5
Linolenic Acid	C18:3	1.0 - 1.2

Table 2: Physical and Chemical Constants of Mutton Tallow

These constants provide a quantitative measure of the overall physical and chemical characteristics of mutton **tallow**.

Property	Value Range
Melting Point	32 - 51.1 °C
Solidification Point	36 - 46 °C
Iodine Value (g I ₂ /100g)	33.8 - 44
Saponification Value (mg KOH/g)	192 - 202
Peroxide Value (meq O ₂ /kg)	Up to 9.5
Unsaponifiable Matter (%)	< 0.5
Refractive Index (at 25°C)	~1.46
Density (g/mL)	~0.895
Acid Value (mg KOH/g)	Up to 3.0

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of mutton **tallow**, based on internationally recognized standards, primarily from the American Oil Chemists' Society (AOCS).

Determination of Fatty Acid Composition by Gas Chromatography (GC)

This method involves the conversion of fatty acids in the triglycerides to their volatile methyl esters (FAMES), which are then separated and quantified by gas chromatography.

Principle: Triglycerides are saponified, and the resulting fatty acids are esterified to form FAMES. The FAMES are then separated based on their chain length and degree of unsaturation using a capillary gas chromatograph equipped with a flame ionization detector (FID).

Apparatus:

- Gas chromatograph with FID
- Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 μ m)
- Saponification flasks
- Reflux condenser
- Separatory funnels

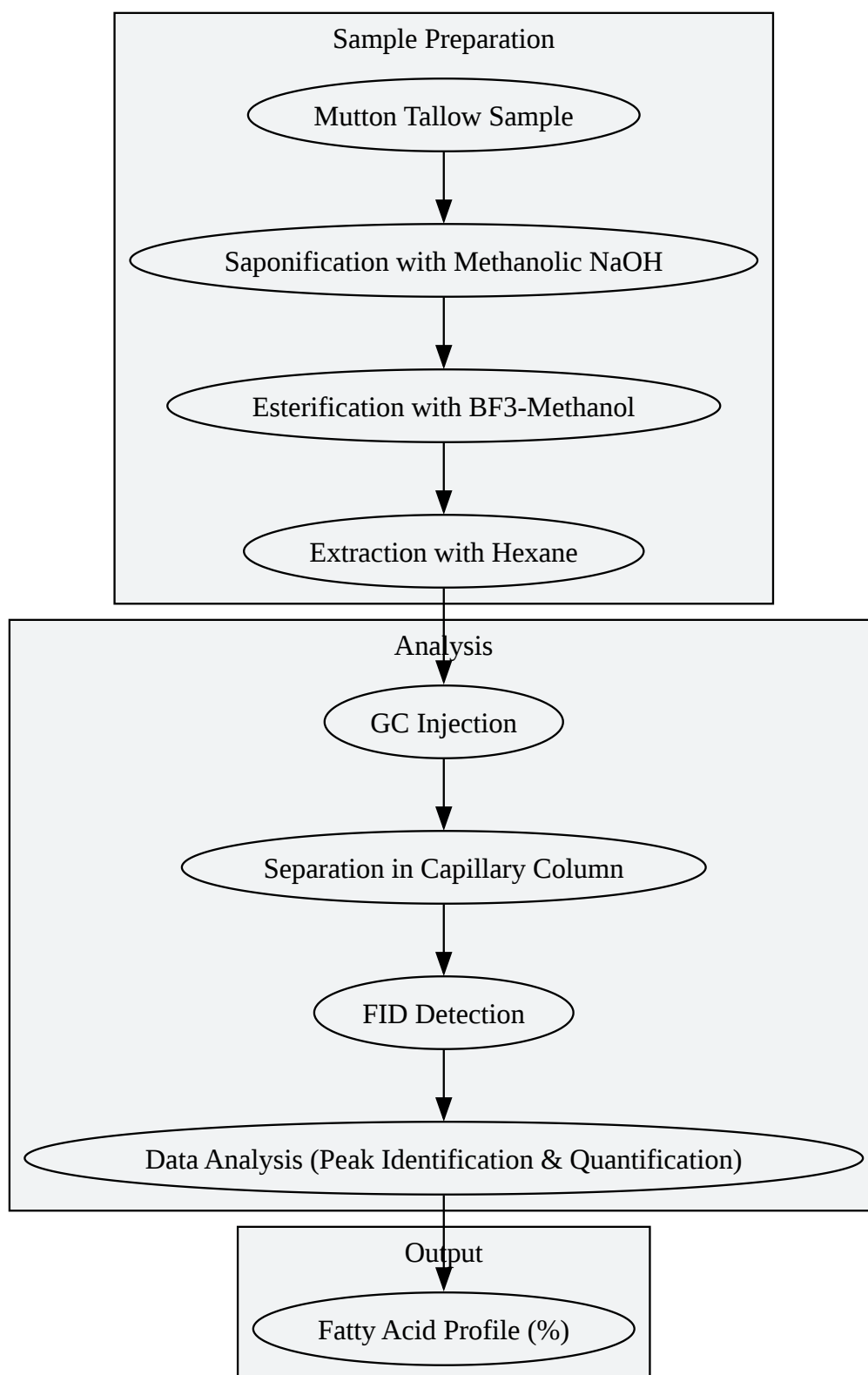
Reagents:

- 0.5 M methanolic sodium hydroxide
- Boron trifluoride (BF_3) in methanol (14%)
- Saturated sodium chloride solution
- Hexane (GC grade)

- FAME standards

Procedure:

- Saponification: Weigh approximately 100 mg of the mutton **tallow** sample into a saponification flask. Add 5 mL of 0.5 M methanolic sodium hydroxide and reflux for 10 minutes until the fat globules go into solution.
- Esterification: Add 5 mL of BF_3 -methanol solution through the condenser and continue refluxing for another 2 minutes.
- Extraction: Add 5 mL of hexane through the condenser and reflux for 1 minute. Add 5 mL of saturated sodium chloride solution and swirl. Add more saturated NaCl solution to bring the hexane layer into the neck of the flask.
- Analysis: Inject 1 μL of the upper hexane layer containing the FAMEs into the gas chromatograph.
- Identification and Quantification: Identify the FAMEs by comparing their retention times with those of known standards. The area under each peak is proportional to the concentration of that fatty acid.



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Workflow for Fatty Acid Composition Analysis

Determination of Melting Point (Mettler Dropping Point)

This method determines the temperature at which a fat becomes sufficiently fluid to flow under standardized conditions.

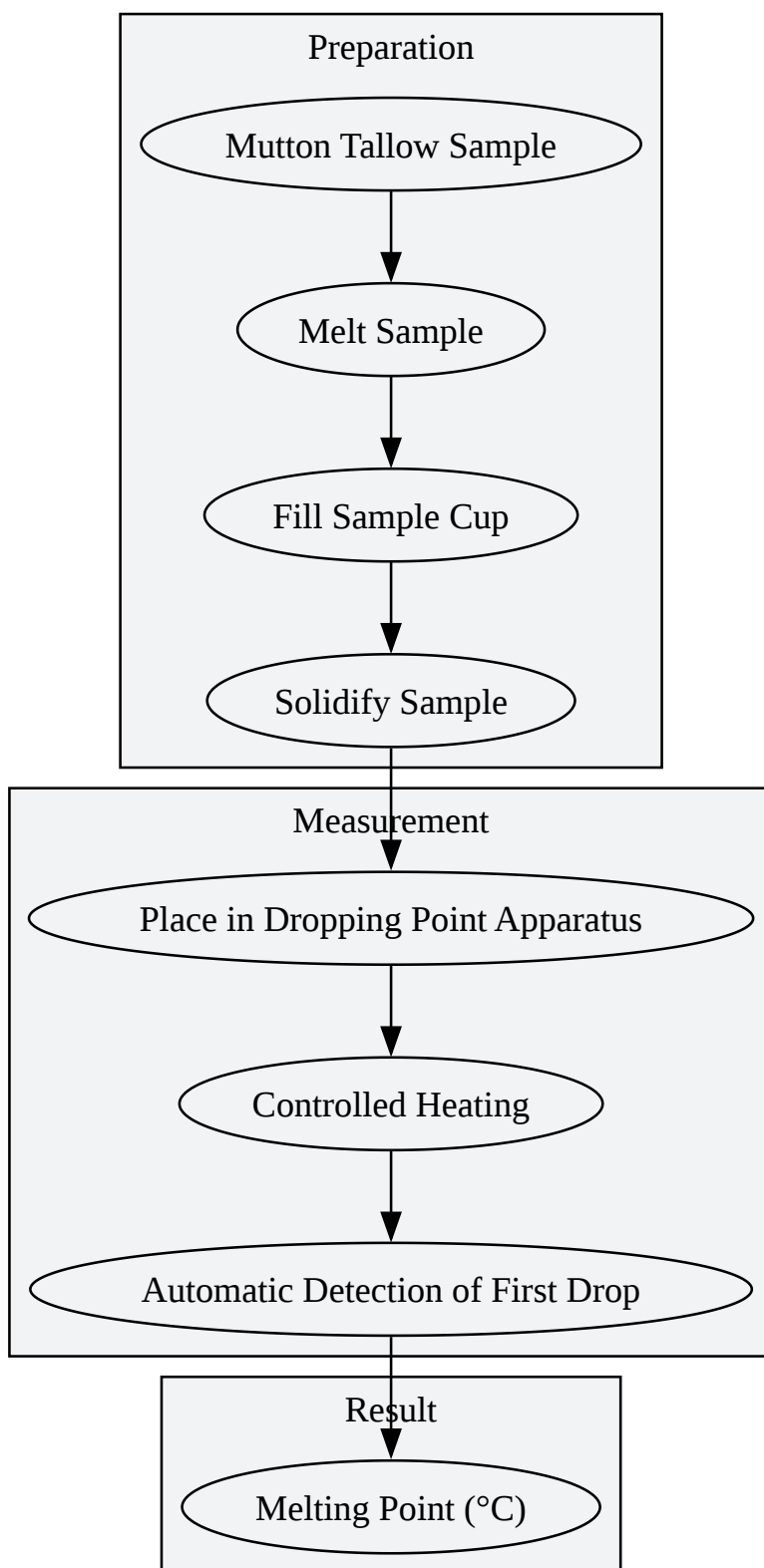
Principle: A small sample of **tallow** is heated in a sample cup with a small orifice at a controlled rate. The dropping point is the temperature at which the first drop of molten fat falls from the orifice.

Apparatus:

- Mettler Dropping Point apparatus (or equivalent)
- Sample cups
- Heating block

Procedure:

- Melt the **tallow** sample and fill the sample cup.
- Solidify the sample by cooling.
- Place the sample cup in the heating block of the apparatus.
- Heat the sample at a programmed rate.
- The instrument automatically detects and records the temperature at which the first drop falls.



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Workflow for Melting Point Determination

Determination of Saponification Value

The saponification value is a measure of the average molecular weight of the fatty acids in the fat.

Principle: A known weight of **tallow** is refluxed with an excess of alcoholic potassium hydroxide (KOH). The unreacted KOH is then titrated with a standard solution of hydrochloric acid (HCl). The saponification value is the milligrams of KOH required to saponify one gram of fat.

Apparatus:

- Reflux condenser and flask
- Burette
- Water bath or heating mantle

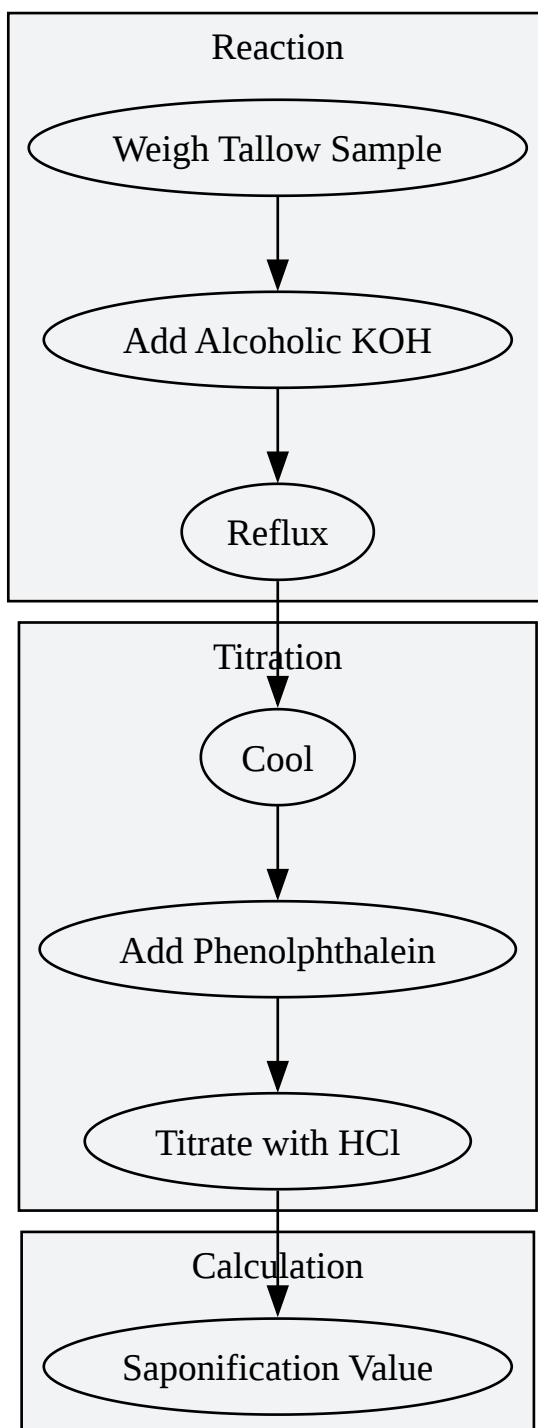
Reagents:

- 0.5 M alcoholic KOH
- 0.5 M HCl (standardized)
- Phenolphthalein indicator

Procedure:

- Weigh accurately about 2 g of **tallow** into a flask.
- Add 25 mL of 0.5 M alcoholic KOH.
- Connect the flask to a reflux condenser and heat in a boiling water bath for 30 minutes, swirling occasionally.
- Cool and add a few drops of phenolphthalein indicator.
- Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
- Perform a blank titration without the sample.

- Calculate the saponification value using the formula: $\text{Saponification Value} = [(B - S) \times M \times 56.1] / W$ where: B = volume of HCl for the blank (mL) S = volume of HCl for the sample (mL) M = molarity of the HCl solution W = weight of the sample (g) 56.1 = molecular weight of KOH



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Workflow for Saponification Value Determination

Determination of Iodine Value (Wijs Method)

The iodine value is a measure of the degree of unsaturation of a fat.

Principle: A known weight of **tallow** is reacted with an excess of iodine monochloride (Wijs reagent) in the dark. The unreacted iodine monochloride is then treated with potassium iodide to liberate iodine, which is subsequently titrated with a standard solution of sodium thiosulfate. The iodine value is expressed as grams of iodine absorbed by 100 g of fat.

Apparatus:

- Iodine flasks
- Burette

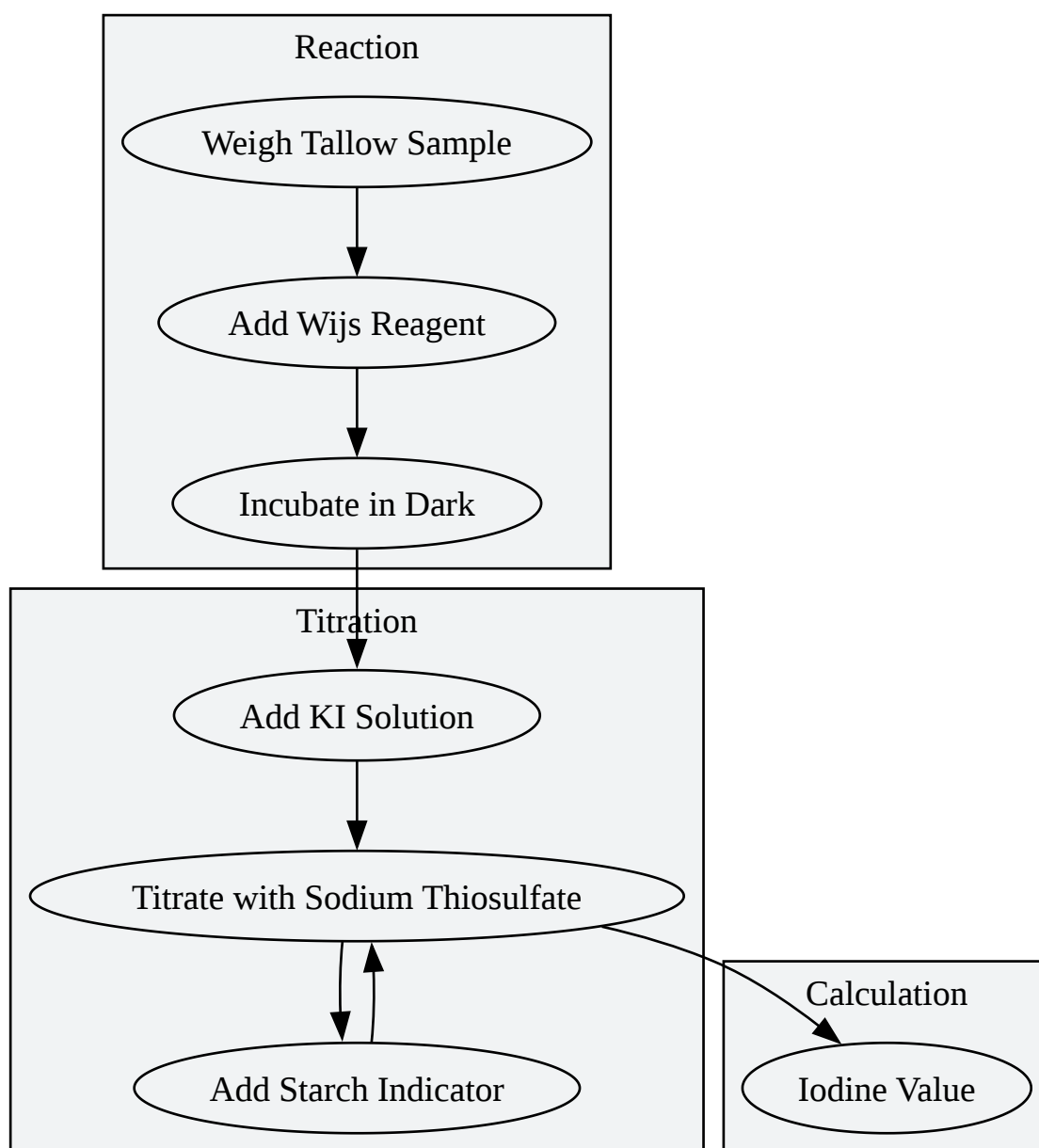
Reagents:

- Wijs reagent (iodine monochloride in glacial acetic acid)
- Potassium iodide (KI) solution (15%)
- 0.1 N sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (standardized)
- Starch indicator solution

Procedure:

- Weigh accurately a suitable amount of **tallow** into an iodine flask.
- Dissolve the sample in chloroform or carbon tetrachloride.
- Add 25 mL of Wijs reagent, stopper the flask, and swirl. Store in the dark for 30 minutes.
- Add 20 mL of 15% KI solution and 100 mL of recently boiled and cooled water.

- Titrate the liberated iodine with 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$ solution, adding a few drops of starch indicator towards the end of the titration (when the solution becomes pale yellow). The endpoint is reached when the blue color disappears.
- Perform a blank determination.
- Calculate the iodine value using the formula: $\text{Iodine Value} = [(B - S) \times N \times 12.69] / W$ where:
B = volume of $\text{Na}_2\text{S}_2\text{O}_3$ for the blank (mL) S = volume of $\text{Na}_2\text{S}_2\text{O}_3$ for the sample (mL) N = normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution W = weight of the sample (g) 12.69 = conversion factor (atomic weight of iodine / 10)



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Workflow for Iodine Value Determination

Determination of Peroxide Value

The peroxide value is an indicator of the initial stages of oxidative rancidity.

Principle: The fat sample is treated with a mixture of acetic acid and a suitable solvent, followed by the addition of a saturated solution of potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate. The peroxide value is expressed as milliequivalents of peroxide per kilogram of fat.

Apparatus:

- Erlenmeyer flasks
- Burette

Reagents:

- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution
- 0.01 N sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (standardized)
- Starch indicator solution

Procedure:

- Weigh 5 g of **tallow** into an Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.
- Add 0.5 mL of saturated KI solution.
- Allow the solution to stand for exactly one minute with occasional shaking.

- Add 30 mL of distilled water.
- Titrate the liberated iodine with 0.01 N $\text{Na}_2\text{S}_2\text{O}_3$ solution, adding starch indicator near the endpoint.
- Perform a blank determination.
- Calculate the peroxide value using the formula: $\text{Peroxide Value} = [(S - B) \times N \times 1000] / W$
where: S = volume of $\text{Na}_2\text{S}_2\text{O}_3$ for the sample (mL) B = volume of $\text{Na}_2\text{S}_2\text{O}_3$ for the blank (mL) N = normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution W = weight of the sample (g)

Conclusion

The physicochemical properties of mutton **tallow** are a direct reflection of its triglyceride composition. A thorough understanding and accurate measurement of these properties are essential for its application in various fields. The standardized experimental protocols outlined in this guide provide a reliable framework for researchers, scientists, and drug development professionals to assess the quality and suitability of mutton **tallow** for their specific needs. The provided data tables and workflow diagrams serve as a quick reference and a visual aid to facilitate a deeper comprehension of this versatile biomaterial.

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